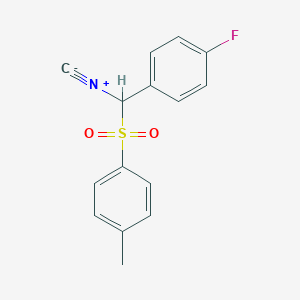

a-Tosyl-(4-fluorobenzyl) isocyanide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQPEDHCCJBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445502 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-95-1 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile building block in modern organic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in the construction of complex heterocyclic scaffolds for drug discovery.

Core Compound Properties

This compound is an organic compound featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group.[1] Its unique trifunctional nature makes it a valuable reagent, particularly in multicomponent reactions (MCRs).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 165806-95-1 | [2][3] |

| Molecular Formula | C₁₅H₁₂FNO₂S | [3] |

| Molecular Weight | 289.33 g/mol | [3] |

| IUPAC Name | 1-[(4-fluorophenyl)(isocyano)methyl]sulfonyl-4-methylbenzene | [2] |

| Synonyms | alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile | [2] |

| Physical Form | Solid (predicted) | - |

| Boiling Point | 164.5°C at 760 mmHg (Predicted) | - |

| Density | 1.46 g/cm³ (Predicted) | - |

| Solubility | Lower solubility in polar solvents like acetonitrile | - |

| IR Spectroscopy | C≡N stretch expected at ~2100–2150 cm⁻¹ | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzylamine. The general workflow involves the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for analogous tosyl-substituted isocyanides.

Step 1: Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluorobenzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a mixture of acetonitrile and toluene.

-

Addition of Reagents: Add chlorotrimethylsilane (1.1 equiv.) to the solution. Heat the mixture to 50°C for 4-5 hours.

-

Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv.) to the reaction mixture and continue heating for an additional 4-5 hours.

-

Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME). Add water to the mixture and cool to 0°C for 1 hour to precipitate the product.

-

Purification: Collect the white solid by filtration, wash with cold TBME, and dry under vacuum to yield N-(α-Tosyl-4-fluorobenzyl)formamide.

Step 2: Dehydration to this compound

-

Reaction Setup: In a three-necked round-bottom flask fitted with an overhead stirrer and under a nitrogen atmosphere, suspend N-(α-Tosyl-4-fluorobenzyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) and stir for 5 minutes at 25°C.

-

Base Addition: Cool the solution to 0°C and slowly add triethylamine (6.0 equiv.) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction Completion: Warm the reaction to room temperature and stir for 30-45 minutes.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Applications in Multicomponent Reactions

This compound is a cornerstone reagent for the synthesis of complex nitrogen-containing heterocycles through multicomponent reactions such as the Ugi and van Leusen reactions.[1] These reactions are highly valued in medicinal chemistry for their ability to rapidly generate diverse libraries of drug-like molecules.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. This reaction is a powerful tool for creating peptidomimetics and other complex acyclic and cyclic structures.

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol: Ugi-4CR for α-Acylamino Amide Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.) in methanol.

-

Isocyanide Addition: Add this compound (1.0 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.

The van Leusen Imidazole Synthesis

The van Leusen reaction utilizes a tosyl-substituted isocyanide to synthesize various heterocycles. A key application is the three-component reaction between an aldehyde, a primary amine, and the isocyanide to form 1,4,5-trisubstituted imidazoles.

Caption: Van Leusen three-component synthesis of imidazoles.

Experimental Protocol: van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole

-

Imine Formation: In a flask containing tetrahydrofuran (THF), mix the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) and stir at room temperature for 4 hours to form the imine in situ.

-

Isocyanide Addition: Add this compound (1.0 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction for another 16 hours at room temperature.

-

Workup: Add water to the reaction mixture and extract with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 1,4,5-trisubstituted imidazole.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

The heterocyclic scaffolds synthesized using this compound are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is a key target in the development of treatments for inflammatory diseases and some cancers.

A common strategy in medicinal chemistry is to use multicomponent reactions to build libraries of compounds that can be screened for inhibitory activity against targets like p38 MAPK. The workflow involves the synthesis of a potential inhibitor, followed by in vitro and in vivo testing to determine its efficacy.

The diagram below illustrates the inhibition of the p38 MAPK signaling pathway by a generic kinase inhibitor synthesized using an isocyanide-based multicomponent reaction.

Caption: Inhibition of the p38 MAPK pathway by a synthesized inhibitor.

This pathway highlights how this compound serves as a critical starting material for the generation of molecules designed to modulate key biological processes, underscoring its importance in modern drug development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of α-Tosyl-(4-fluorobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile building block in organic synthesis, particularly valued in multicomponent reactions for the construction of complex heterocyclic scaffolds.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of α-Tosyl-(4-fluorobenzyl) isocyanide, drawing upon data from analogous compounds and established computational methodologies. While a specific crystal structure for this molecule is not publicly available, this guide outlines the expected structural parameters and details the experimental and computational workflows necessary for their determination.

Molecular Structure

The molecular structure of α-Tosyl-(4-fluorobenzyl) isocyanide (C₁₅H₁₂FNO₂S) comprises a central chiral carbon atom bonded to four distinct substituents: a p-toluenesulfonyl (tosyl) group, a 4-fluorobenzyl group, an isocyanide functional group, and a hydrogen atom.[1]

Table 1: Key Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₂S | PubChem |

| Molecular Weight | 289.3 g/mol | PubChem |

| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | PubChem |

| CAS Number | 165806-95-1 | PubChem |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons of the tosyl group (~7.2-7.8 ppm), aromatic protons of the 4-fluorobenzyl group, a singlet for the methyl group of the tosyl moiety (~2.4 ppm), and a signal for the chiral proton. |

| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the methyl carbon of the tosyl group, the benzylic carbon, and a characteristic signal for the isocyanide carbon. |

| IR Spectroscopy | A strong, sharp absorption band for the isocyanide (N≡C) stretching vibration in the range of 2110-2165 cm⁻¹. Strong absorptions for the S=O stretching vibrations of the tosyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns. |

Conformational Analysis

The conformational flexibility of α-Tosyl-(4-fluorobenzyl) isocyanide is primarily governed by the rotation around the single bonds connecting the chiral center to the tosyl and 4-fluorobenzyl groups. The relative orientation of these bulky substituents dictates the overall shape of the molecule and its steric accessibility, which is critical for its reactivity.

Due to the absence of experimental crystallographic data, computational modeling serves as a powerful tool to explore the potential low-energy conformations. Methods such as Density Functional Theory (DFT) are well-suited for this purpose. The conformational search would likely reveal several stable rotamers, with the relative populations determined by their respective energies.

Table 3: Predicted Dihedral Angles for a Low-Energy Conformer

| Dihedral Angle | Predicted Value (degrees) |

| C(tosyl-ipso)-S-C(chiral)-C(benzyl-ipso) | Value dependent on the specific low-energy conformer |

| S-C(chiral)-C(benzyl-ipso)-C(benzyl-ortho) | Value dependent on the specific low-energy conformer |

| H-C(chiral)-N-C(isocyanide) | Value dependent on the specific low-energy conformer |

Experimental Protocols

Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide

The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide can be achieved through a multi-step process, analogous to the preparation of similar α-tosylbenzyl isocyanides. A general and efficient method involves the dehydration of the corresponding N-(α-tosyl-4-fluorobenzyl)formamide.

Protocol:

-

Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide:

-

React 4-fluorobenzaldehyde with formamide and p-toluenesulfinic acid in a suitable solvent system (e.g., acetonitrile/toluene).

-

The reaction is typically heated to facilitate the formation of the formamide intermediate.

-

The product can be isolated by precipitation and filtration.

-

-

Dehydration to the Isocyanide:

-

Suspend the N-(α-tosyl-4-fluorobenzyl)formamide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), followed by the slow addition of a base, like triethylamine, while maintaining a low temperature.

-

After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the molecular structure.

3.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic stretching frequency of the isocyanide group (2110-2165 cm⁻¹) and the sulfonyl group.

Crystallization for X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is essential for the definitive determination of the molecular structure in the solid state.

Protocol: Slow Evaporation

-

Dissolve the purified α-Tosyl-(4-fluorobenzyl) isocyanide in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor for the formation of well-defined single crystals.

Workflow for Structure and Conformation Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular structure and conformation of α-Tosyl-(4-fluorobenzyl) isocyanide.

Caption: Logical workflow for the synthesis, structural elucidation, and conformational analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformational properties of α-Tosyl-(4-fluorobenzyl) isocyanide. While awaiting definitive experimental crystallographic data, the information presented herein, based on analogous structures and computational chemistry principles, offers valuable insights for researchers in organic synthesis and medicinal chemistry. The detailed experimental protocols provide a clear path for the synthesis, characterization, and in-depth structural analysis of this important chemical entity.

References

An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide

This technical guide provides a comprehensive overview of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical identity, properties, and synthesis.

Nomenclature and Identification

IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]

Synonyms:

-

This compound[1]

-

alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile[1]

-

1-fluoro-4-(isocyano(tosyl)methyl)benzene[1]

-

1-[(4-fluorophenyl)-isocyano-methyl]sulfonyl-4-methyl-benzene[1]

-

Benzene, 1-fluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-[1]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₂S | PubChem[1] |

| Molecular Weight | 289.3 g/mol | PubChem[1] |

| CAS Number | 165806-95-1 | PubChem[1] |

| Appearance | Not explicitly stated, though related compounds are solids. | |

| Solubility | Expected to have limited water solubility due to its aromatic nature, with better solubility in organic solvents. | Inferred from related compounds[2] |

Experimental Protocols

While specific experimental protocols for the application of this compound in complex syntheses are proprietary or published in specialized literature, a general synthetic route for a related compound, α-Tosyl-(2,4-difluorobenzyl)isocyanide, provides insight into its preparation. The synthesis typically involves the dehydration of the corresponding formamide precursor.

General Synthesis of α-Tosyl-benzyl isocyanides:

A common method for the synthesis of this class of compounds is the dehydration of N-formyl precursors. A representative two-step procedure for a similar compound is as follows:

-

Reaction Setup: The N-[(2,4-difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Dehydration: Phosphorus oxychloride (POCl₃) is added to the solution and stirred. Subsequently, a base, typically triethylamine, is added dropwise while cooling the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield the final isocyanide.[3]

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from a formamide precursor to the final isocyanide product through a dehydration reaction. This workflow is a standard and efficient method for the preparation of isocyanides.

Caption: Synthetic workflow for α-Tosyl-benzyl isocyanides.

References

a-Tosyl-(4-fluorobenzyl) isocyanide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its characteristics, reactivity, and handling.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 165806-95-1 | [1][6] |

| Molecular Formula | C₁₅H₁₂FNO₂S | [1][6] |

| Molecular Weight | 289.3 g/mol | [6] |

| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | [6] |

| Synonyms | alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile, 1-fluoro-4-(isocyano(tosyl)methyl)benzene | [6] |

| Appearance | Likely a solid (e.g., sandy or yellow solid, based on related compounds) | [7][8] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its chemical structure and general principles of spectroscopy for isocyanides, the following characteristics can be expected:

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanide (-N≡C) stretching vibration is expected in the range of 2165–2110 cm⁻¹.[9][10] |

| ¹H NMR Spectroscopy | Expected signals would include aromatic protons from the tosyl and fluorobenzyl groups, a singlet for the methyl group on the tosyl moiety, and a singlet for the methine proton adjacent to the isocyanide and sulfonyl groups. |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbons of the aromatic rings, the methyl group, the methine carbon, and the characteristic isocyanide carbon are anticipated. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak. Fragmentation patterns would likely involve the loss of the tosyl group, the fluorobenzyl group, and other characteristic cleavages. |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the highly reactive isocyanide functional group.[1] This group's electronic structure allows it to act as both a nucleophile and an electrophile, making it a versatile participant in a variety of organic transformations.[1][2]

Key Reactions:

-

Nucleophilic Substitution: The isocyanide group can be displaced by various nucleophiles, such as amines and alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.[1]

-

Addition Reactions: It readily undergoes addition reactions with electrophiles.

-

Cycloaddition Reactions: This compound is a valuable substrate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to synthesize five-membered heterocyclic rings which are important structural motifs in pharmaceuticals.[1]

-

Hydrolysis: Isocyanides are sensitive to acidic conditions and can be hydrolyzed to the corresponding formamides.[9]

The reactivity of the isocyanide group makes this compound a key intermediate in the synthesis of diverse and complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[2][8]

Caption: General reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-tosyl isocyanides involves the dehydration of the corresponding N-(α-tosylbenzyl)formamide. The following is a generalized protocol adapted from procedures for similar compounds.[7][11]

Step 1: Synthesis of N-[α-Tosyl-(4-fluorobenzyl)]formamide

-

To a solution of 4-fluorobenzaldehyde and formamide in a suitable solvent (e.g., a mixture of acetonitrile and toluene), add chlorotrimethylsilane.

-

Heat the reaction mixture (e.g., to 50°C) for several hours.

-

Add p-toluenesulfinic acid to the reaction mixture and continue heating for an additional period.

-

After cooling, the product can be isolated by precipitation and filtration.

Step 2: Dehydration to this compound

-

Dissolve the N-[α-Tosyl-(4-fluorobenzyl)]formamide intermediate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Add phosphorus oxychloride (POCl₃) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add triethylamine (a base) to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to proceed for a couple of hours at a slightly elevated temperature (e.g., 20-30°C).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Caption: A generalized two-step synthesis workflow for this compound.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity.[10] The GHS hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its sensitivity to air and moisture, it should be handled under an inert atmosphere where possible.[2]

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound | 165806-95-1 | Benchchem [benchchem.com]

- 2. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 3. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]

- 4. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [amp.chemicalbook.com]

- 5. a-Tosyl-(4-bromobenzyl) isocyanide | 655254-61-8 [sigmaaldrich.com]

- 6. This compound | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of a-Tosyl-(4-fluorobenzyl) isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of a-Tosyl-(4-fluorobenzyl) isocyanide (CAS No: 165806-95-1). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data from structurally analogous compounds, particularly its chloro-substituted counterpart and other tosyl isocyanide derivatives. The data herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]

-

Molecular Weight: 289.33 g/mol [2]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of closely related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.7 | Doublet | 2H | Protons ortho to SO₂ on the tosyl group |

| ~7.5 - 7.4 | Multiplet | 2H | Protons ortho to the CH(NC)SO₂ group |

| ~7.3 - 7.2 | Doublet | 2H | Protons meta to SO₂ on the tosyl group |

| ~7.1 - 7.0 | Multiplet | 2H | Protons meta to the CH(NC)SO₂ group (ortho to F) |

| ~5.5 | Singlet | 1H | Methine proton (-CH (NC)SO₂-) |

| ~2.4 | Singlet | 3H | Methyl protons of the tosyl group (-CH₃) |

Note: The chemical shifts for the aromatic protons of the 4-fluorobenzyl group are expected to be influenced by the electron-withdrawing nature of the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 (d, ¹JCF ≈ 250 Hz) | C-F of the fluorobenzyl group |

| ~160 - 155 | Isocyanide carbon (-N ≡C ) |

| ~145 | Quaternary carbon of the tosyl group (C-SO₂) |

| ~135 | Quaternary carbon of the tosyl group (C-CH₃) |

| ~131 (d) | Quaternary carbon of the fluorobenzyl group |

| ~130 | Aromatic CH of the tosyl group |

| ~129 (d) | Aromatic CH of the fluorobenzyl group |

| ~128 | Aromatic CH of the tosyl group |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH of the fluorobenzyl group |

| ~70 | Methine carbon (-CH (NC)SO₂-) |

| ~21.5 | Methyl carbon of the tosyl group (-CH ₃) |

Note: The isocyanide carbon typically appears in the 155-170 ppm range.[3] The carbons of the fluorobenzyl ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2150 - 2110 | Strong, Sharp | Isocyanide (N≡C) stretch |

| ~1600 - 1580 | Medium | Aromatic C=C stretch |

| ~1500 - 1480 | Medium | Aromatic C=C stretch |

| ~1330 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1140 | Strong | Symmetric SO₂ stretch |

| ~1230 - 1210 | Strong | C-F stretch |

Note: The most characteristic signal in the IR spectrum is the strong and sharp absorption band for the isocyanide functional group, expected in the 2150-2110 cm⁻¹ region.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray Ionization, ESI)

| m/z | Interpretation |

| 289.06 | [M]⁺, Molecular ion |

| 290.06 | [M+H]⁺ |

| 312.04 | [M+Na]⁺ |

| 155.04 | Fragment: [p-toluenesulfonyl]⁺ |

| 109.04 | Fragment: [4-fluorobenzyl]⁺ |

Note: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.[2] The fragmentation pattern is likely to involve cleavage of the C-S bond and the bond between the methine carbon and the fluorobenzyl group.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (FTIR-ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from approximately m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the structural assignment.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational spectroscopic dataset and standardized protocols for this compound, facilitating its use in synthetic chemistry and drug discovery applications. Researchers are advised to acquire experimental data on their synthesized material to confirm these predicted values.

References

An In-depth Technical Guide on the Reactivity and Electronic Structure of α-Tosyl-(4-fluorobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosyl-(4-fluorobenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, stands as a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature, comprising an isocyanide group, an acidic α-proton, and a tosyl leaving group, enables a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and electronic structure of α-Tosyl-(4-fluorobenzyl) isocyanide, with a particular focus on its application in multicomponent reactions and the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document details experimental protocols for its synthesis and key reactions, presents quantitative data in structured tables, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction

Tosylmethyl isocyanide (TosMIC) and its derivatives have revolutionized the field of synthetic organic chemistry by providing a robust platform for the construction of complex molecular architectures.[1] α-Tosyl-(4-fluorobenzyl) isocyanide, featuring a 4-fluorobenzyl substituent, offers unique electronic properties that can influence reaction outcomes and the biological activity of the resulting products. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this reagent particularly attractive for the synthesis of novel therapeutic agents.[2]

This guide will delve into the core aspects of α-Tosyl-(4-fluorobenzyl) isocyanide's chemistry, including its synthesis, electronic properties, and its utility in key synthetic transformations such as the Passerini, Ugi, and van Leusen reactions.

Electronic Structure

The reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide is intrinsically linked to its electronic structure. The molecule possesses three key functional components that dictate its chemical behavior:

-

The Isocyanide Group (-N≡C): This functional group exhibits a unique electronic nature, with the carbon atom possessing both nucleophilic and electrophilic character. It can be represented by two resonance structures: one with a triple bond between nitrogen and carbon and formal charges, and another resembling a carbene with a carbon-nitrogen double bond. This duality allows it to participate in a wide range of reactions.

-

The α-Proton: The proton on the carbon adjacent to both the isocyanide and the tosyl group is significantly acidic. This is due to the strong electron-withdrawing effects of both the sulfonyl group (SO₂) and the isocyanide group. Deprotonation with a base generates a stabilized carbanion, a key intermediate in many of its reactions.

-

The Tosyl Group (p-toluenesulfonyl): The tosyl group serves two primary purposes. Firstly, its strong electron-withdrawing nature contributes to the acidity of the α-proton. Secondly, it is an excellent leaving group (as the tosylsulfinate anion), facilitating elimination steps in reactions like the van Leusen oxazole synthesis.

-

The 4-Fluorobenzyl Group: The fluorine atom at the para position of the benzyl ring exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). This substitution can influence the reactivity of the isocyanide and the properties of the resulting products. The Hammett constant (σp) for fluorine is +0.06, indicating its overall electron-withdrawing nature.[3] This can impact reaction rates and equilibria.

Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide

The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is typically achieved through a two-step process starting from 4-fluorobenzylamine. The general procedure involves the formation of an intermediate formamide, followed by dehydration to yield the isocyanide.

Experimental Protocol: Synthesis of N-(α-tosyl-4-fluorobenzyl)formamide

A detailed experimental protocol for a related compound, N-[(2,4-difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide, provides a reliable template for the synthesis of the title compound's precursor.[4]

-

Reaction Setup: In a reaction flask, dissolve 4-fluorobenzylamine in a suitable solvent like dichloromethane.

-

Addition of Reagents: Add p-toluenesulfonyl chloride and a base, such as triethylamine, to the solution.

-

Formylation: Introduce a formylating agent, for instance, ethyl formate, to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Dehydration to α-Tosyl-(4-fluorobenzyl) isocyanide

The dehydration of the formamide intermediate yields the target isocyanide.[2]

-

Reaction Setup: Suspend the N-(α-tosyl-4-fluorobenzyl)formamide in an anhydrous solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) to the suspension and stir for a few minutes at room temperature.

-

Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (Et₃N) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 30-45 minutes.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by flash chromatography.

Reactivity and Key Reactions

α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile reagent that participates in a variety of important organic reactions, most notably multicomponent reactions and cycloadditions for the synthesis of heterocycles.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient in generating molecular complexity. α-Tosyl-(4-fluorobenzyl) isocyanide is an excellent component in several isocyanide-based MCRs.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5] This reaction is a powerful tool for creating peptide-like structures and functionalized esters.

-

General Mechanism: The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, resulting in the stable α-acyloxy carboxamide product.[6]

-

Experimental Protocol (General): [6]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde and carboxylic acid in an aprotic solvent like dichloromethane or toluene.

-

Addition of Isocyanide: Add α-Tosyl-(4-fluorobenzyl) isocyanide to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

-

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 4-bromo salicylaldehyde (acetylated) | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 70 |

| 7-hydroxy-8-formyl coumarin (acetylated) | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 62 |

Table 1: Representative yields for Passerini reactions involving 4-fluorobenzyl isocyanide.[5]

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide.[7]

-

General Mechanism: The reaction typically begins with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the iminium ion (formed by protonation of the imine), generating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final product.[7]

-

Experimental Protocol (General): [8]

-

Reaction Setup: In a suitable flask, dissolve the aldehyde, amine, and carboxylic acid in a polar solvent such as methanol.

-

Addition of Isocyanide: Add α-Tosyl-(4-fluorobenzyl) isocyanide to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 24-48 hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.

-

-

Quantitative Data: Specific yields for Ugi reactions involving α-Tosyl-(4-fluorobenzyl) isocyanide are not widely reported. However, Ugi reactions are known for their high efficiency, with yields often ranging from moderate to excellent, depending on the substrates. For analogous TosMIC derivatives, yields in the range of 71-89% have been reported.[9]

Cycloaddition Reactions: The van Leusen Oxazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of various heterocycles using TosMIC derivatives. A particularly important variant is the van Leusen oxazole synthesis, which provides a direct route to 5-substituted oxazoles from aldehydes.[10]

-

General Mechanism: The reaction is initiated by the deprotonation of α-Tosyl-(4-fluorobenzyl) isocyanide with a base (e.g., K₂CO₃). The resulting carbanion attacks the aldehyde to form an alkoxide intermediate. Intramolecular cyclization then occurs, with the alkoxide oxygen attacking the isocyanide carbon to form an oxazoline ring. Finally, elimination of the tosyl group as p-toluenesulfinic acid, facilitated by the base, leads to the aromatic oxazole product.[10]

-

Experimental Protocol (General): [11]

-

Reaction Setup: To a solution of the aldehyde and α-Tosyl-(4-fluorobenzyl) isocyanide in a protic solvent like methanol, add a base such as potassium carbonate.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and add water. The product can be extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

-

Quantitative Data: The van Leusen oxazole synthesis is generally a high-yielding reaction. While specific data for the reaction with 4-fluorobenzaldehyde to produce 5-(4-fluorophenyl)oxazole using α-Tosyl-(4-fluorobenzyl) isocyanide is not available, the synthesis of 5-aryloxazoles using TosMIC typically proceeds in good to excellent yields.

| Aldehyde | Base | Solvent | Yield (%) |

| Benzaldehyde | K₂CO₃ | Methanol | 85 |

| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 84 |

| 3-Nitro-4-chlorobenzaldehyde | K₂CO₃ | Methanol | 83 |

Table 2: Representative yields for the van Leusen oxazole synthesis with various aromatic aldehydes and TosMIC.

Spectroscopic and Physicochemical Data

The characterization of α-Tosyl-(4-fluorobenzyl) isocyanide and its products relies on standard spectroscopic techniques.

α-Tosyl-(4-fluorobenzyl) isocyanide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂FNO₂S | [1] |

| Molecular Weight | 289.3 g/mol | [1] |

| CAS Number | 165806-95-1 | [1] |

| Appearance | Solid | - |

| IR (ν, cm⁻¹) | ~2150-2100 (N≡C stretch) | [12] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, tosyl methyl protons, benzylic proton | - |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, isocyanide carbon, etc. | - |

Table 3: Physicochemical and Spectroscopic Data for α-Tosyl-(4-fluorobenzyl) isocyanide.

Representative Product: 1-(2-acetoxy-4-bromophenyl)-2-((4-fluorobenzyl)amino)-2-oxoethyl-2-phenylacetate

This compound is a product of a Passerini reaction involving 4-fluorobenzyl isocyanide.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrFN₂O₅ | [5] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 122-124 °C | [5] |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.58 (s, 1H), 7.43–7.28 (m, 8H), 7.29–7.18 (m, 4H), 7.02 (t, J = 8.6 Hz, 2H), 6.40 (s, 1H), 4.45 (d, J = 5.8 Hz, 2H), 3.73 (s, 2H), 2.29 (s, 3H) | [5] |

Table 4: Data for a representative Passerini product.[5]

Applications in Drug Discovery and Development

The unique reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide makes it a valuable tool in drug discovery for the rapid generation of libraries of complex molecules. The ability to introduce a fluorinated benzyl moiety is particularly advantageous, as fluorine substitution can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

The heterocyclic scaffolds synthesized using this reagent, such as oxazoles and imidazoles, are prevalent in a wide range of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents. The multicomponent nature of the reactions allows for the exploration of vast chemical space by varying the other components in the reaction, facilitating the identification of new lead compounds.

Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of the Passerini Reaction.

Caption: Mechanism of the Ugi Reaction.

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Caption: General experimental workflow for multicomponent reactions.

Conclusion

α-Tosyl-(4-fluorobenzyl) isocyanide is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex and biologically relevant molecules. Its unique electronic properties, stemming from the interplay of the isocyanide, tosyl, and 4-fluorobenzyl groups, enable a rich and diverse reactivity profile. The multicomponent reactions and cycloadditions discussed herein represent just a fraction of its synthetic potential. For researchers and scientists in drug development, α-Tosyl-(4-fluorobenzyl) isocyanide offers an efficient and adaptable tool for the rapid generation of novel chemical entities with promising therapeutic applications. Further exploration of its reactivity is certain to uncover new and innovative synthetic methodologies.

References

- 1. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 165806-95-1 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 12. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

An In-depth Technical Guide on the Core Mechanism of Action of a-Tosyl-(4-fluorobenzyl) isocyanide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-Tosyl-(4-fluorobenzyl) isocyanide is a versatile isocyanide reagent utilized in a variety of organic reactions, most notably in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. Its unique structure, featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group, imparts distinct reactivity and properties that are advantageous in the construction of diverse chemical libraries and in the synthesis of biologically active compounds. This guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic transformations, including the Ugi, Passerini, and van Leusen reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

Isocyanides are a class of organic compounds characterized by a C≡N-R functional group, which exhibit a unique electronic structure with a divalent carbon atom. This feature allows them to participate in a wide array of chemical transformations, acting as both a nucleophile and an electrophile. Among the various isocyanide reagents, this compound has emerged as a valuable tool in organic synthesis. The presence of the electron-withdrawing tosyl group enhances the acidity of the α-proton, facilitating deprotonation and subsequent nucleophilic attack. The 4-fluorobenzyl group can influence the steric and electronic properties of the molecule, potentially impacting reaction outcomes and providing a site for further functionalization or for modulating the biological activity of the resulting products.[1]

This technical guide will delve into the fundamental mechanisms of action of this compound in three major classes of organic reactions: the Ugi four-component reaction, the Passerini three-component reaction, and the van Leusen reaction for the synthesis of heterocycles.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2][3][4][5] This reaction is highly valued for its ability to generate complex, peptide-like molecules from simple starting materials in a single, efficient step.

Mechanism of Action

The generally accepted mechanism for the Ugi reaction involving this compound proceeds through the following key steps:

-

Imine Formation: The aldehyde and the primary amine condense to form an imine. This step is typically reversible and is often catalyzed by the carboxylic acid component.

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide, in this case, this compound, then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.

-

Addition of Carboxylate: The carboxylate anion, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion, yielding an O-acyl-α-aminoamide intermediate.

-

Mumm Rearrangement: The final step involves an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, known as the Mumm rearrangement, to afford the stable α-acylamino amide product.

Figure 1: General signaling pathway of the Ugi four-component reaction.

Quantitative Data

While specific data for this compound is not abundant in the cited literature, the Ugi reaction is known for its generally high yields. The table below provides representative yields for Ugi reactions with related isocyanides.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | Tosylmethyl isocyanide | Methanol | 85 | General Ugi Protocol |

| Isobutyraldehyde | Aniline | Benzoic Acid | Tosylmethyl isocyanide | Methanol | 92 | General Ugi Protocol |

| 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | Tosylmethyl isocyanide | Trifluoroethanol | 88 | General Ugi Protocol |

Experimental Protocol: General Procedure for the Ugi Reaction

-

To a solution of the aldehyde (1.0 equiv) in methanol (0.5 M) is added the primary amine (1.0 equiv).

-

The mixture is stirred at room temperature for 10 minutes.

-

The carboxylic acid (1.0 equiv) is then added, followed by this compound (1.0 equiv).

-

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7][8][9] It is one of the first isocyanide-based multicomponent reactions discovered and remains a powerful tool for the synthesis of α-hydroxy acid derivatives.

Mechanism of Action

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the reaction conditions. In aprotic solvents, a concerted mechanism is often proposed:

-

Hydrogen Bonding: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.

-

Concerted Nucleophilic Attack: The isocyanide attacks the activated carbonyl carbon in a concerted fashion with the transfer of the carboxylic acid proton to the carbonyl oxygen and the addition of the carboxylate to the isocyanide carbon. This proceeds through a cyclic transition state.

-

Mumm Rearrangement: Similar to the Ugi reaction, the resulting intermediate undergoes a Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen, to yield the final α-acyloxy amide product.

Figure 2: Concerted mechanism of the Passerini three-component reaction.

Quantitative Data

Specific quantitative data for the Passerini reaction with this compound is limited in the provided search results. However, studies on similar tosyl-isocyanide derivatives in Passerini reactions with four-membered heterocyclic ketones have shown good to high yields.[10]

| Ketone | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| N-Boc-azetidin-3-one | Benzoic Acid | Tosylmethyl isocyanide | Toluene | 75 | [10] |

| N-Cbz-oxetan-3-one | 4-Nitrobenzoic Acid | Tosylmethyl isocyanide | Toluene | 82 | [10] |

| N-Boc-azetidin-3-one | Acetic Acid | Benzyl isocyanide | Toluene | 68 | [10] |

Experimental Protocol: General Procedure for the Passerini Reaction

-

In a reaction vial, the ketone or aldehyde (1.0 equiv), carboxylic acid (1.2 equiv), and this compound (1.2 equiv) are dissolved in a suitable aprotic solvent such as dichloromethane or toluene (0.5 M).

-

The reaction mixture is stirred at room temperature or heated as required for 24-72 hours. The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide product.

Van Leusen Reaction

The van Leusen reaction is a versatile method for the synthesis of various heterocycles, most notably nitriles, oxazoles, and imidazoles, using tosylmethyl isocyanide (TosMIC) or its derivatives like this compound.[11][12][13][14]

Mechanism of Action in Pyrrole Synthesis

One of the prominent applications of the van Leusen reaction is the synthesis of pyrroles from α,β-unsaturated carbonyl compounds (Michael acceptors). The mechanism proceeds as follows:

-

Deprotonation: In the presence of a base (e.g., NaH, t-BuOK), the acidic α-proton of this compound is abstracted to form a resonance-stabilized carbanion.

-

Michael Addition: The carbanion acts as a nucleophile and undergoes a Michael addition to the β-carbon of the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting enolate then undergoes an intramolecular nucleophilic attack on the isocyanide carbon, leading to the formation of a five-membered dihydropyrrole intermediate.

-

Elimination and Tautomerization: The tosyl group is eliminated, and subsequent tautomerization of the dihydropyrrole leads to the aromatic pyrrole ring.

Figure 3: Logical relationship in the van Leusen pyrrole synthesis.

Quantitative Data

The van Leusen pyrrole synthesis is generally a high-yielding reaction. The following table provides examples of yields obtained in the synthesis of 3-aroyl-4-heteroarylpyrroles using TosMIC.[13]

| α,β-Unsaturated Ketone | Base | Solvent | Yield (%) | Reference |

| (E)-1-(4-chlorophenyl)-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 72 | [13] |

| (E)-1-(4-methoxyphenyl)-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 78 | [13] |

| (E)-1-phenyl-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 69 | [13] |

Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis

-

To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in a mixture of anhydrous THF and DMSO at 0 °C under an inert atmosphere is added a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) and this compound (1.1 equiv) in THF.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the substituted pyrrole.

Asymmetric Synthesis

The development of asymmetric variants of these multicomponent reactions is a significant area of research, as it allows for the stereocontrolled synthesis of chiral molecules. While specific examples utilizing this compound in asymmetric catalysis are not extensively detailed in the provided search results, the general strategies involve the use of chiral auxiliaries, chiral catalysts (such as chiral Lewis acids or Brønsted acids), or chiral starting materials.[2][15]

In the context of the Passerini reaction, for instance, chiral Lewis acids can coordinate to the carbonyl compound, creating a chiral environment that directs the nucleophilic attack of the isocyanide from a specific face, leading to an enantiomeric excess of one stereoisomer.[15] Similarly, in the Ugi reaction, chiral Brønsted acids have been employed to protonate the imine in an enantioselective manner, thereby controlling the stereochemistry of the subsequent isocyanide addition.[2]

The development of such asymmetric methodologies using this compound holds great promise for the synthesis of enantiomerically enriched, biologically active compounds.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its participation in powerful multicomponent reactions such as the Ugi, Passerini, and van Leusen reactions enables the rapid and efficient construction of complex and diverse molecular architectures. The tosyl group plays a crucial role in activating the α-position for deprotonation, while the isocyanide moiety serves as a unique building block for carbon-carbon and carbon-heteroatom bond formation. The 4-fluorobenzyl group offers a handle for further diversification and can influence the properties of the final products. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the application of this compound in the discovery and development of new chemical entities. Further exploration into the asymmetric applications of this reagent is a promising avenue for future research.

References

- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jaem.qom.ac.ir [jaem.qom.ac.ir]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. portals.broadinstitute.org [portals.broadinstitute.org]

Discovery and first synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide

An In-depth Technical Guide on the Discovery and First Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide, a versatile building block in organic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the surveyed literature, its synthesis is a logical extension of well-established methodologies for α-tosylbenzyl isocyanides. This document outlines the presumed first synthesis by detailing the established two-step procedure, which involves the formation of an N-formamide intermediate from 4-fluorobenzaldehyde, followed by a dehydration step to yield the target isocyanide. The protocols provided are adapted from proven syntheses of analogous compounds.

Introduction

α-Tosyl-substituted isocyanides are powerful reagents in organic synthesis, most notably in multicomponent reactions such as the Ugi and Passerini reactions, as well as in the construction of various heterocyclic systems.[1][2][3][4] The tosyl group enhances the acidity of the α-proton and serves as a good leaving group, while the isocyanide moiety offers unique reactivity for carbon-carbon bond formation.[1] The introduction of a fluorine atom on the benzyl ring, as in α-Tosyl-(4-fluorobenzyl) isocyanide, is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[5]

This guide provides a comprehensive overview of the likely first synthetic route to α-Tosyl-(4-fluorobenzyl) isocyanide, based on established and reliable chemical transformations.

Proposed Synthetic Pathway

The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is analogous to the preparation of other α-tosylbenzyl isocyanides and proceeds via a two-step sequence starting from 4-fluorobenzaldehyde.[6] The initial step is the formation of N-(α-Tosyl-(4-fluorobenzyl))formamide, which is subsequently dehydrated to the target isocyanide.

Overall Reaction Scheme:

Caption: Overall synthetic scheme for α-Tosyl-(4-fluorobenzyl) isocyanide.

Data Presentation

Table 1: Reactants and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Starting Material |

| p-Toluenesulfinic acid | C₇H₈O₂S | 156.20 | Reagent |

| Formamide | CH₃NO | 45.04 | Reagent |

| Phosphorus oxychloride | POCl₃ | 153.33 | Dehydrating Agent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Tetrahydrofuran | C₄H₈O | 72.11 | Solvent |

Table 2: Intermediate and Final Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |

| N-(α-Tosyl-(4-fluorobenzyl))formamide | C₁₅H₁₄FNO₃S | 307.34 | Solid |

| α-Tosyl-(4-fluorobenzyl) isocyanide | C₁₅H₁₂FNO₂S | 289.32 | Solid[7] |

Experimental Protocols

The following protocols are adapted from the Organic Syntheses procedure for the preparation of α-tosylbenzyl isocyanide and related compounds.[6][8]

Step 1: Synthesis of N-(α-Tosyl-(4-fluorobenzyl))formamide

This step involves the condensation of 4-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide.

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile and toluene (1:1 solvent mixture).

-

Add 4-fluorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).

-

Heat the solution to 50 °C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 equiv) to the reaction mixture and continue heating for an additional 4-5 hours.

-

Cool the solution to room temperature and add tert-butyl methyl ether to precipitate the product.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield N-(α-Tosyl-(4-fluorobenzyl))formamide.

Step 2: Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide

This step involves the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.

Procedure:

-

In a three-necked round-bottomed flask fitted with a mechanical stirrer, addition funnel, and a temperature probe, dissolve N-(α-Tosyl-(4-fluorobenzyl))formamide (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add phosphorus oxychloride (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (6.0 equiv) via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., 1-propanol) to obtain α-Tosyl-(4-fluorobenzyl) isocyanide.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide.

Logical Relationship of Functional Groups

Caption: Logical relationships of key functional groups in the synthesis.

Conclusion

The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is readily achievable through a well-documented two-step process starting from commercially available 4-fluorobenzaldehyde. This procedure, adapted from established methods for analogous compounds, provides reliable access to this valuable synthetic intermediate. The presence of the tosyl and isocyanide functionalities, combined with the 4-fluoro-substitution on the aromatic ring, makes this compound a highly attractive building block for the construction of complex and potentially bioactive molecules in the fields of organic synthesis and drug discovery. Researchers can utilize the detailed protocols and data presented in this guide for the efficient preparation and application of this versatile reagent.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]

The Versatility of α-Tosyl-(4-fluorobenzyl) isocyanide: A Technical Guide for Synthetic Chemists

For Immediate Release

Introduction

In the landscape of modern organic synthesis, the development of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-Tosyl-(4-fluorobenzyl) isocyanide has emerged as a powerful and adaptable reagent, particularly in the synthesis of diverse heterocyclic scaffolds and peptidomimetics. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of α-Tosyl-(4-fluorobenzyl) isocyanide, tailored for researchers, scientists, and professionals in drug development. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate reaction pathways and workflows.

Physicochemical Properties and Synthesis

α-Tosyl-(4-fluorobenzyl) isocyanide is an organosulfur compound with the molecular formula C₁₅H₁₂FNO₂S.[1] Its structure features a p-toluenesulfonyl (tosyl) group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group. The presence of the electron-withdrawing tosyl group enhances the acidity of the α-proton, facilitating its participation in a wide range of base-mediated reactions.

Table 1: Physicochemical Properties of α-Tosyl-(4-fluorobenzyl) isocyanide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂FNO₂S | [1] |

| Molecular Weight | 289.3 g/mol | [2] |

| CAS Number | 165806-95-1 | [2] |

| Appearance | Solid | General Knowledge |

| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | [2] |

The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide and its analogs typically involves the dehydration of the corresponding N-formamide precursor. A general and effective method for preparing isocyanides from primary amines involves a two-step process of formylation followed by dehydration.[3]

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. α-Tosyl-(4-fluorobenzyl) isocyanide is an exemplary building block for various MCRs, most notably the Passerini and Ugi reactions.

The Passerini Reaction

The Passerini three-component reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1] This reaction is a powerful tool for generating peptidomimetic structures. A study on the synthesis of antimicrobial peptidomimetics utilized 4-fluorobenzyl isocyanide in a Passerini reaction with 4-bromo salicylaldehyde and phenylacetic acid. The reaction, conducted in dichloromethane (DCM), afforded the desired product in a 70% yield.[4]

Table 2: Representative Passerini Reaction with a Fluorobenzyl Isocyanide

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| 4-bromo salicylaldehyde | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 70 | [4] |

Experimental Protocol: General Procedure for the Passerini Reaction

-

To a solution of the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane, add the isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow of the Passerini three-component reaction.

The Ugi Reaction

Experimental Protocol: General Procedure for the Ugi Reaction

-

In a suitable solvent (e.g., methanol), combine the aldehyde (1.0 eq) and the amine (1.0 eq) and stir for a short period to allow for imine formation.

-

Add the carboxylic acid (1.0 eq) to the mixture.

-

Finally, add the isocyanide (1.0 eq) and continue stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by chromatography.

Caption: Logical workflow of the Ugi four-component reaction.

Synthesis of Heterocycles: The Van Leusen Reaction

α-Tosyl-(4-fluorobenzyl) isocyanide and its parent compound, tosylmethyl isocyanide (TosMIC), are renowned for their utility in the synthesis of various five-membered heterocycles through the Van Leusen reaction.[6] This reaction allows for the construction of imidazoles and oxazoles from aldehydes and imines.

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis involves the reaction of an aldimine with TosMIC or its derivatives in the presence of a base to yield a 1,4,5-trisubstituted imidazole.[7][8] The aldimine can be pre-formed or generated in situ from an aldehyde and an amine.

Experimental Protocol: General Procedure for Van Leusen Imidazole Synthesis

-